

A Comparative Benchmark: Palmitoylisopropylamide Versus Novel FAAH Inhibitors

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Compound of Interest

Compound Name: *Palmitoylisopropylamide*

Cat. No.: *B15574937*

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This guide provides an objective comparison of **Palmitoylisopropylamide** (PIA) against leading novel Fatty Acid Amide Hydrolase (FAAH) inhibitors. The inhibition of FAAH presents a promising therapeutic avenue for a variety of disorders by augmenting the endocannabinoid system.^[1] This document summarizes key quantitative data, details experimental methodologies for inhibitor evaluation, and visualizes relevant biological pathways and workflows to aid in research and development decisions.

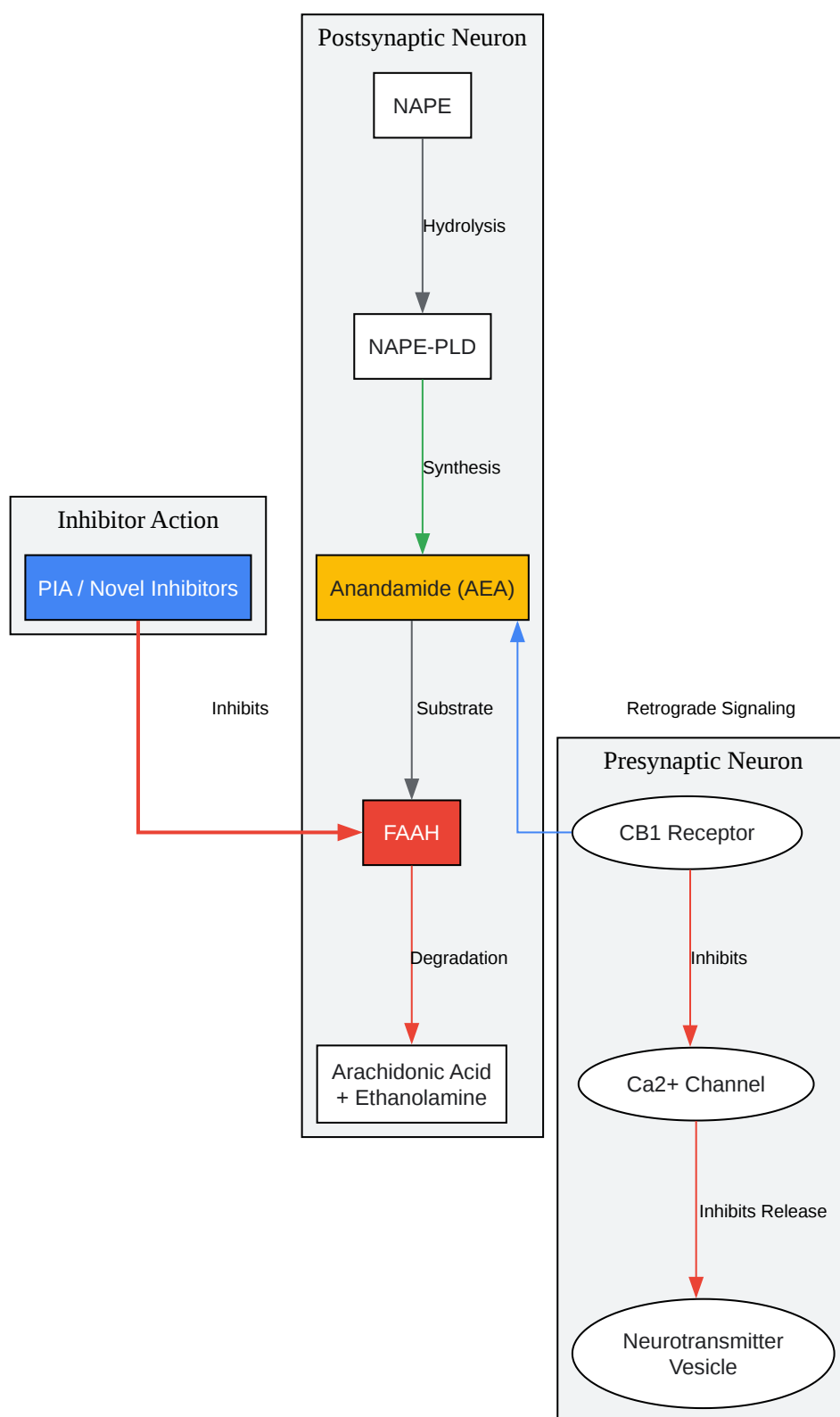
Quantitative Comparison of FAAH Inhibitors

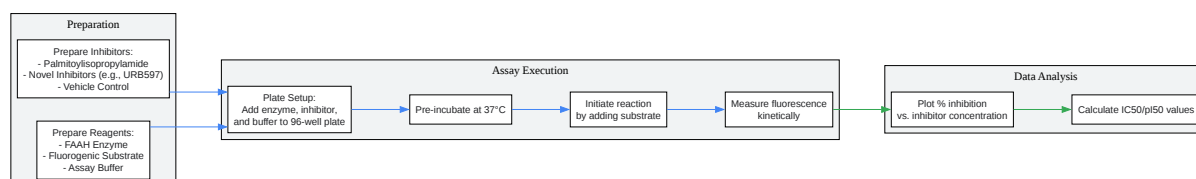
The following table summarizes the inhibitory potency of **Palmitoylisopropylamide** (PIA) in comparison to the well-characterized novel FAAH inhibitors, URB597 and PF-3845. It is important to note that the presented values are derived from separate studies and should be interpreted with consideration of potential variations in experimental conditions.

Inhibitor	Target	IC50 / pI50	Mechanism of Action	Selectivity
Palmitoylisopropylamide (PIA)	FAAH	pI50 = 4.89[2]	Mixed-type inhibition[2]	Not extensively characterized
URB597	FAAH	IC50 = 4.6 nM[3]	Irreversible (covalent)[4]	Active against other serine hydrolases
PF-3845	FAAH	Ki = 230 nM[3]	Irreversible (covalent)[5]	Highly selective for FAAH[3]
PF-04457845	FAAH	IC50 = 7.2 nM (human), 7.4 nM (rat)	Irreversible (covalent)	Highly selective for FAAH

Signaling Pathway and Experimental Workflow

To understand the context of FAAH inhibition, the following diagrams illustrate the endocannabinoid signaling pathway and a standard experimental workflow for assessing inhibitor potency.





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References

1. benchchem.com [benchchem.com]
2. Effects of homologues and analogues of palmitoylethanolamide upon the inactivation of the endocannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]
3. selleckchem.com [selleckchem.com]
4. The association of N-palmitoylethanolamine with the FAAH inhibitor URB597 impairs melanoma growth through a supra-additive action - PMC [pmc.ncbi.nlm.nih.gov]
5. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
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